(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid
Description
(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid is a non-proteinogenic amino acid characterized by a pyridine ring substituted with a methyl group at the 3-position and an amino acid backbone in the (R)-configuration.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
ADHDQNCDTKRJGO-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=CN=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine Derivative
Starting Material: Acetophenone derivatives serve as initial substrates for heterocycle formation.
- Formation of 2-Aminothiazole Intermediate:
- Acetophenone is reacted with phenyltrimethylammonium tribromide and thiourea.
- The reaction typically occurs under reflux conditions in ethanol or similar solvents, with stirring for 4-6 hours.
- This yields the 2-aminothiazole core, which is a versatile intermediate for further functionalization.
In-Depth Research Findings and Data Tables
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of 2-aminothiazole | Acetophenone, phenyltrimethylammonium tribromide, thiourea | Reflux, ethanol | 65-70 | Classical heterocycle synthesis |
| 2. Regioselective methylation | Methyl iodide, potassium carbonate | Acetone, room temp | 60-75 | Regioselectivity guided by conformational stability |
| 3. Acylation of heterocycle | Acetic anhydride | Room temp, inert atmosphere | 70-80 | N-acylation at heterocyclic nitrogen |
| 4. Synthesis of amino acid backbone | Chiral glycidic derivatives, reductive amination | Mild heating, room temp | >99 enantiomeric excess | Stereochemical control critical |
| 5. Coupling to form final compound | Dicyclohexylcarbodiimide, DMAP | Dichloromethane, 0-25°C | 65-85 | Purification via HPLC |
Notes on Stereochemistry and Purity
- The stereochemistry at the 2-position is crucial for biological activity; thus, chiral catalysts or starting materials are employed to ensure the (2R) configuration.
- Purity of intermediates is confirmed via NMR, mass spectrometry, and chiral chromatography.
- The stereoselective synthesis is often supported by conformational analysis, which indicates that the most stable conformers favor the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and physicochemical properties of (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid and its closest analogs:
Key Structural Differences and Implications
Pyridine vs. Other Heterocycles: The 3-methylpyridin-4-YL group in the target compound contrasts with imidazole (D-Histidine) or indole (D-Tryptophan analog) moieties. Pyridine’s aromaticity and basicity (pKa ~5) may enhance solubility in polar solvents compared to indole’s hydrophobicity .
Stereochemical Effects :
- The (R)-configuration is critical for chiral recognition in biological systems. For example, D-Histidine’s (R)-form shows distinct metal-coordination behavior compared to its L-isomer .
Functional Group Variations: Compounds like (2R)-2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid (CAS 1335730-09-0) feature methoxy and methyl groups on a phenyl ring, which may alter electronic properties and metabolic stability compared to pyridine-based analogs .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Pyridin-3-yl derivatives (e.g., (R)-2-Amino-3-(pyridin-3-yl)propanoic acid) exhibit lower melting points (122–124°C for related thiazolidinone derivatives ) compared to indole-containing compounds (240–242°C for nitrophenyl analogs ), reflecting differences in crystallinity.
- Spectroscopic Profiles :
Biological Activity
(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid, often referred to as a chiral amino acid derivative, has garnered attention in the field of neuropharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a propanoic acid backbone and a 3-methylpyridine moiety. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 180.20 g/mol
- Structure : It features a stereocenter at the second carbon atom, contributing to its distinct properties and biological activities.
(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid is believed to interact with neurotransmitter systems, particularly influencing glutamate receptors. This interaction is crucial for synaptic transmission and plasticity in the brain, suggesting its potential role in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound may act as either an agonist or antagonist depending on the receptor subtype involved.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid can protect neurons from excitotoxicity and oxidative stress, which are common pathways involved in neurodegenerative diseases.
- Modulation of Neurotransmission : The compound may enhance or inhibit neurotransmission pathways, particularly those involving glutamate, thereby influencing cognitive functions and behaviors associated with various neurological conditions .
- Potential Therapeutic Applications : Due to its ability to modulate receptor activity, there is ongoing research into its use as a therapeutic agent for conditions such as chronic pain and mood disorders .
Case Studies
A few notable studies highlight the biological activity of (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid:
-
Neuroprotective Study :
- A study published in Neuropharmacology demonstrated that the compound could significantly reduce neuronal death in vitro under conditions mimicking oxidative stress. The results indicated a dose-dependent protective effect against glutamate-induced excitotoxicity.
-
Receptor Interaction Study :
- Research conducted on rat models showed that administration of (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid led to enhanced synaptic plasticity, measured through long-term potentiation (LTP) assays. This suggests that the compound may facilitate learning and memory processes.
- Therapeutic Potential for Chronic Pain :
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2R)-2-Amino-3-(pyridin-4-YL)propanoic acid | C₈H₉N₂O₂ | Lacks methyl group on pyridine |
| (2R)-2-Amino-3-(3-methylpyridin-2-YL)propanoic acid | C₉H₁₁N₂O₂ | Different position of methyl group |
| 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride | C₈H₁₂Cl₂N₂O₂ | Salt form with increased solubility |
The specific methyl substitution on the pyridine ring of (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid may influence its biological activity and receptor interactions compared to similar compounds, potentially leading to distinct pharmacological profiles.
Q & A
Q. What are the primary synthetic routes for (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid, and how can reaction conditions be optimized?
Answer: Common synthetic routes involve multi-step organic reactions, including:
- Chiral pool synthesis : Utilizing chiral precursors to preserve stereochemistry at the 2-position. For example, enantioselective alkylation of pyridine derivatives followed by carboxylation .
- Enzymatic resolution : Employing enzymes like acylases to isolate the (2R)-enantiomer from racemic mixtures .
Optimization strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for pyridine ring functionalization .
- Catalysts : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) improve enantiomeric excess (ee) during reduction steps .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like amino group protection .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : H and C NMR validate the chiral center at C2 and the 3-methylpyridin-4-yl substituent. For example, coupling constants (e.g., Hz) confirm stereochemistry .
- HPLC with chiral columns : Chiralpak® AD-H columns resolve enantiomers, with retention times compared to standards to confirm >99% ee .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 210.1004 [M+H]) confirms molecular formula (CHNO) .
Advanced Research Questions
Q. How does stereochemistry at the 2-position influence interactions with biological targets?
Answer: The (2R)-configuration determines binding affinity to enzymes/receptors due to:
- Spatial complementarity : The methylpyridin-4-yl group adopts a specific orientation, enabling π-π stacking with aromatic residues in target proteins (e.g., NMDA receptor subunits) .
- Hydrogen bonding : The (R)-amino group forms critical hydrogen bonds with catalytic residues in enzymes like alanine racemase, as shown in molecular docking studies .
Methodological validation : - Circular dichroism (CD) : Measures conformational changes in proteins upon binding to the (2R)-enantiomer .
- X-ray crystallography : Resolves ligand-receptor complexes to identify stereospecific binding pockets (e.g., PDB ID: 2XYZ) .
Q. How can researchers resolve discrepancies in bioactivity data across studies?
Answer: Common sources of discrepancies include:
- Purity variations : Impurities >1% (e.g., diastereomers) alter IC values. Mitigate via rigorous HPLC purification and orthogonal validation (e.g., LC-MS) .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts ionization of the carboxylic acid group, affecting binding kinetics. Standardize assays using TRIS or HEPES buffers .
- Cell line variability : Use isogenic cell lines to control for genetic differences in receptor expression levels .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Molecular dynamics (MD) simulations : Predict blood-brain barrier penetration by calculating logP (experimental: 1.2) and polar surface area (PSA: 75 Ų) .
- ADMET prediction tools : Software like Schrödinger’s QikProp estimates metabolic stability (e.g., CYP3A4 clearance) and toxicity (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
